molecular formula C8H10ClNO B15047436 2-(4-Chloro-phenylamino)-ethanol CAS No. 2933-81-5

2-(4-Chloro-phenylamino)-ethanol

Cat. No.: B15047436
CAS No.: 2933-81-5
M. Wt: 171.62 g/mol
InChI Key: FRJSZCNBYVMOTD-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenylamino)-ethanol is an organic compound with the molecular formula C8H10ClNO It consists of a chloro-substituted phenyl group attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenylamino)-ethanol can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the nucleophilic attack of the amine group on the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenylamino)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Chloro-phenylamino)-acetaldehyde.

    Reduction: Formation of 2-(4-Chloro-phenylamino)-ethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-phenylamino)-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenylamino)-ethanol involves its interaction with specific molecular targets. The aminoethanol moiety can form hydrogen bonds with biological molecules, while the chloro-substituted phenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-phenylamino)-propionic acid
  • 2-(4-Chloro-phenylamino)-nicotinic acid
  • 2-(4-Chloro-phenylamino)-butan-2-one

Uniqueness

2-(4-Chloro-phenylamino)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for hydrogen bonding, while the chloro-substituted phenyl group provides hydrophobic interactions, making it versatile in various applications.

Properties

CAS No.

2933-81-5

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(4-chloroanilino)ethanol

InChI

InChI=1S/C8H10ClNO/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6H2

InChI Key

FRJSZCNBYVMOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCO)Cl

Origin of Product

United States

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